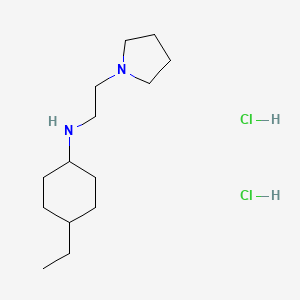

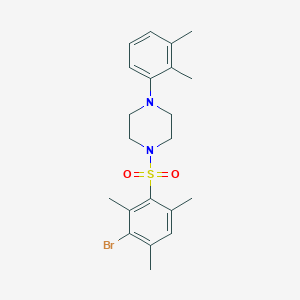

![molecular formula C20H18F2N4O3S B2384432 N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide CAS No. 2034394-84-6](/img/structure/B2384432.png)

N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide, also known as MLN4924, is a small molecule inhibitor that selectively targets NEDD8-activating enzyme (NAE). NAE is an essential component of the NEDD8 conjugation pathway, which plays a crucial role in the regulation of protein degradation and cell cycle progression. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.

Applications De Recherche Scientifique

-

Supramolecular Organic Frameworks

- Field : Crystal Engineering .

- Application : The compound is used in the construction of supramolecular organic frameworks (SOFs). These are constructed from cucurbit[n]uril-based 2pseudorotaxanes by orthogonal and/or parallel π–π interactions between 4,4′-bipyridin-1-ium units .

- Method : In the crystal structure, 2pseudorotaxane (CB [6]· 1) forms an interwoven Chinese knot-like framework with high thermal stability .

- Results : The resulting structure has high thermal stability .

-

Palladium-Catalyzed Ortho C–H Arylation

- Field : Organic Chemistry .

- Application : The compound is used as a ligand in the Pd-catalyzed direct C−H arylation of unprotected anilines .

- Method : The ligand [2,2′-bipyridin]-6(1H)-one drives the chemoselectivity by kinetic differentiation in the product-forming step, while playing a cooperating role in the C−H cleavage step .

- Results : The reaction results in the direct C−H arylation of unprotected anilines with no competition of the N-arylation product .

-

Electrochemiluminescence

- Field : Materials Chemistry .

- Application : The compound is used in the synthesis of electrochemiluminescent materials .

- Method : The compound is used to functionalize gold nanoparticles with electrochemiluminescence activity. This is achieved by a simple one-pot method via the reduction of HAuCl4 with NaBH4 .

- Results : The resulting gold nanoparticles have electrochemiluminescence activity and are of great potential for application in bioanalysis .

-

Crystal Engineering

- Field : Crystallography .

- Application : The compound is used in crystal engineering through charge-assisted hydrogen bonds, multiple C-H⋯O bonds and π-π Stacking .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The results or outcomes obtained are not detailed in the available resources .

-

Bioanalysis

- Field : Biochemistry .

- Application : The compound is used in the synthesis of functionalized gold nanoparticles with electrochemiluminescence activity, which is of great potential for application in bioanalysis .

- Method : The compound is used to functionalize gold nanoparticles with electrochemiluminescence activity. This is achieved by a simple one-pot method via the reduction of HAuCl4 with NaBH4 .

- Results : The resulting gold nanoparticles have electrochemiluminescence activity and are of great potential for application in bioanalysis .

-

Crystal Structure Determination

- Field : Crystallography .

- Application : The compound is used in experimental crystal structure determination .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The results or outcomes obtained are not detailed in the available resources .

Orientations Futures

Propriétés

IUPAC Name |

3-[(2,6-difluorophenyl)sulfonylamino]-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O3S/c21-16-2-1-3-17(22)20(16)30(28,29)26-11-7-19(27)25-13-14-4-10-24-18(12-14)15-5-8-23-9-6-15/h1-6,8-10,12,26H,7,11,13H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCCZADDUZDQSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)

![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)

![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)

![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)